molecular formula C8H8N2O4 B044053 5-Hydrazinylbenzene-1,3-dicarboxylic acid CAS No. 121385-69-1

5-Hydrazinylbenzene-1,3-dicarboxylic acid

Cat. No.: B044053
CAS No.: 121385-69-1
M. Wt: 196.16 g/mol
InChI Key: RPVVTFIXGGRKET-UHFFFAOYSA-N
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Description

Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine is a fluorescent probe made from the conjugation of the phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine to sulforhodamine 101, a red fluorescent dye. This compound displays excitation and emission spectra of 586 and 605 nanometers, respectively . It integrates into phospholipid bilayers and is used for imaging solid-supported lipid bilayers, detecting protein-ligand binding on bilayers, and monitoring colocalization of lipid probes in liposomes via resonance energy transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine is synthesized by conjugating the phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine with sulforhodamine 101. The reaction typically involves the activation of the carboxyl group of sulforhodamine 101, followed by its coupling with the amino group of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine under mild conditions .

Industrial Production Methods

Industrial production of sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography. The compound is then lyophilized and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine primarily undergoes conjugation reactions due to the presence of reactive functional groups. It can also participate in resonance energy transfer reactions when integrated into lipid bilayers .

Common Reagents and Conditions

Common reagents used in the synthesis of sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine include activating agents like N,N’-dicyclohexylcarbodiimide and coupling agents such as N-hydroxysuccinimide. The reactions are typically carried out in organic solvents like dimethylformamide or dichloromethane under mild conditions .

Major Products Formed

The major product formed from the conjugation reaction is sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine itself. By-products may include unreacted starting materials and side products from the activation and coupling agents .

Properties

IUPAC Name

5-hydrazinylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-10-6-2-4(7(11)12)1-5(3-6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVVTFIXGGRKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378238
Record name 5-hydrazinylbenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121385-69-1
Record name 5-hydrazinylbenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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